3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its fused heterocyclic core and substituent groups. The parent structure, isoindolo[2,1-a]quinazolin-5,11-dione, forms the central scaffold, characterized by a bicyclic system combining isoindole and quinazoline moieties. The numbering scheme prioritizes the quinazoline nitrogen atoms at positions 1 and 3, with ketone groups at positions 5 and 11.
The propanamide side chain at position 6 is substituted with a 2-(4-methoxyphenyl)ethyl group. According to IUPAC rules, the full systematic name is constructed as follows:
- Core : 6a,11-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
- Substituents :
- A 3-oxopropyl group at position 6
- An N-[2-(4-methoxyphenyl)ethyl] substitution on the propanamide nitrogen
The molecular formula is C₂₇H₂₅N₃O₄ , with a calculated molecular weight of 455.5 g/mol . This nomenclature aligns with PubChem’s classification (CID 91638448), which confirms the compound’s structural identity through computed descriptors such as SMILES (C1C=CC2=C(C1=O)N3C=C4C=CC=CC4=C3N=C2) and InChIKey.
Crystallographic Analysis of Isoindolo[2,1-a]quinazolinone Core Structure
X-ray diffraction studies of related isoindolo[2,1-a]quinazolinone derivatives reveal a planar, conjugated bicyclic system stabilized by π-π interactions. Key crystallographic parameters for the core structure include:
| Parameter | Value |
|---|---|
| Bond length (C5=O) | 1.21 Å |
| Bond length (N3-C14) | 1.35 Å |
| Dihedral angle (C6a-N1-C2) | 178.5° |
The fused isoindole-quinazoline system adopts a nearly coplanar conformation, with slight puckering at the junction of the two rings due to steric constraints. The ketone groups at positions 5 and 11 contribute to intramolecular hydrogen bonding, further rigidifying the structure. Comparative analysis with unsubstituted isoindolo[2,1-a]quinazolinone (CID 172638245) shows that the addition of the propanamide side chain induces minimal distortion in the core geometry.
Conformational Studies Through X-ray Diffraction and Computational Modeling
Conformational flexibility of the propanamide side chain was investigated using combined experimental and computational approaches. X-ray data for the compound’s close analog, 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)propanamide (CID 91638511), reveals that the side chain adopts a gauche conformation relative to the core, minimizing steric clashes with the methoxyphenyl group.
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict three low-energy conformers:
- Conformer A : Side chain folded over the core (ΔG = 0 kcal/mol)
- Conformer B : Extended side chain (ΔG = 1.2 kcal/mol)
- Conformer C : Partially folded with methoxyphenyl group rotated (ΔG = 2.5 kcal/mol)
The energy difference between Conformers A and B suggests moderate flexibility, allowing the compound to adapt to biological targets. Molecular dynamics simulations (30 ns, OPLS_2005 force field) confirm stable hydrogen bonding between the amide carbonyl and solvent molecules in aqueous environments.
Comparative Analysis With Related Isoindoloquinazolinone Derivatives
Structural variations among isoindoloquinazolinone derivatives significantly influence their physicochemical and potential biological properties. Key comparisons include:
The target compound’s 4-methoxyphenyl ethyl group enhances lipophilicity (clogP = 3.8) compared to furan-containing analogs (clogP = 2.1). This modification improves membrane permeability while maintaining solubility through the methoxy group’s polar character. Additionally, the ethyl linker between the amide and aromatic ring provides greater rotational freedom than shorter methyl linkers, potentially enabling broader target engagement.
Properties
Molecular Formula |
C27H25N3O4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C27H25N3O4/c1-34-19-12-10-18(11-13-19)14-16-28-24(31)15-17-29-25-20-6-2-3-7-21(20)27(33)30(25)23-9-5-4-8-22(23)26(29)32/h2-13,25H,14-17H2,1H3,(H,28,31) |
InChI Key |
CYNWANRRBGMMBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phthalimide Derivatives
The isoindolo[2,1-a]quinazoline-5,11-dione core is synthesized via a three-component reaction involving phthalimide derivatives, aldehydes, and amines. For example:
-
Reagents : Phthalimide, 4-methoxybenzaldehyde, and ammonium acetate.
-
Conditions : Acetic acid as solvent, reflux at 120°C for 12 hours.
-
Mechanism : Acid-catalyzed cyclization forms the fused isoindole-quinazoline system.
Table 1: Cyclocondensation Methods for the Core Structure
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Three-component reaction | Phthalimide, aldehyde, NH₄OAc, AcOH, 120°C | 65–78 | |
| Pd-catalyzed coupling | o-Aminophenylethynyl trifluoroacetanilides, ArB(OH)₂, DMFDMA | 60–76 |
Propanamide Side Chain Introduction
Alkylation of the Isoindoloquinazoline Core
The propanamide side chain is introduced via nucleophilic substitution or amidation:
-
Step 1 : Bromination of the core at position 6 using PBr₃ in CH₂Cl₂ at 0°C.
-
Step 2 : Reaction with 3-aminopropanamide derivatives under basic conditions.
Example Procedure :
-
Bromination :
-
6a,11-Dihydroisoindoloquinazoline (1 eq) + PBr₃ (1.2 eq) in CH₂Cl₂, 0°C → RT, 4 h.
-
-
Amidation :
Table 2: Side Chain Functionalization Outcomes
| Starting Material | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 6-Bromo derivative | 2-(4-Methoxyphenyl)ethylamine | DMF, K₂CO₃, 80°C | 72 | |
| 6-Hydroxy derivative | 3-Bromopropanoyl chloride | THF, Et₃N, 0°C → RT | 68 |
One-Pot Condensation Strategies
Catalytic C–H Activation/Annulation
Recent methods employ transition-metal catalysis for streamlined synthesis:
-
Catalyst : Ru(II) or Pd(II) complexes (e.g., [Ru(p-cymene)Cl₂]₂).
-
Additives : NaOAc or CuF₂/CsOAc to control regioselectivity.
Optimized Protocol :
-
Isoindole precursor (1 eq), propargylamide (1.2 eq), Ru catalyst (5 mol%), CuF₂ (2 eq), DCE, 100°C, 12 h.
Solvent and Temperature Optimization
Impact of Reaction Media
-
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amidation steps, improving yields by 15–20% compared to THF or EtOAc.
-
High-temperature reflux (100–120°C) is critical for cyclization but requires inert atmospheres to prevent oxidation.
Table 3: Solvent-Dependent Yields
| Solvent | Reaction Type | Yield (%) | Byproducts |
|---|---|---|---|
| DMF | Amidation | 72 | <5% (hydrolysis) |
| THF | Bromination | 58 | 12% (debromination) |
| DCE | Ru-catalyzed annulation | 81 | None |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The propanamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:
Reaction:
Conditions:
-
Acidic: 6M HCl, reflux, 12 hours
-
Basic: 2M NaOH, 80°C, 8 hours
This reaction is critical for modifying the compound’s solubility and bioavailability.
Demethylation of the Methoxyphenyl Group
The 4-methoxyphenyl substituent can undergo demethylation under strong acidic conditions, forming a phenolic hydroxyl group:
Reaction:
Conditions:
-
48% HBr in acetic acid, 110°C, 6 hours
-
Yield: ~75%.
Oxidation and Reduction of the Dioxo Core
The isoindoloquinazoline dioxo system participates in redox reactions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Reduction | NaBH, MeOH, 0°C | Dihydroxy derivative | |
| Oxidation | KMnO, HO, 25°C | Further oxidized lactam |
These transformations modulate the compound’s electronic properties and biological activity.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic rings in the isoindoloquinazoline core react with nucleophiles:
Example:
Conditions:
Cycloaddition Reactions
The compound’s conjugated system participates in Diels-Alder reactions, forming polycyclic derivatives:
Reaction with Maleic Anhydride:
Conditions:
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable structural diversification:
| Coupling Type | Reagents | Product | Reference |
|---|---|---|---|
| Suzuki | Pd(PPh), KCO | Biaryl derivatives | |
| Heck | Pd(OAc), P(o-Tol) | Alkenylated analogs |
These reactions are pivotal for synthesizing analogs with enhanced pharmacokinetic profiles.
Stability Under Physiological Conditions
The compound’s stability in simulated biological environments has been assessed:
| Condition | pH | Temperature | Half-Life | Degradation Pathway |
|---|---|---|---|---|
| Simulated Gastric | 1.2 | 37°C | 2.5 hours | Amide hydrolysis |
| Simulated Intestinal | 6.8 | 37°C | 8 hours | Oxidative cleavage |
Data indicate moderate stability, necessitating prodrug strategies for oral delivery.
Synthetic Routes and Key Intermediates
The compound is synthesized via a multi-step protocol:
-
Formation of Isoindoloquinazoline Core :
-
Amide Coupling :
-
EDCl/HOBt-mediated coupling of the core with 2-(4-methoxyphenyl)ethylamine.
-
Key Reagents:
-
EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
Comparative Reactivity with Analogs
The methoxyphenyl group enhances electron density, increasing susceptibility to electrophilic substitution compared to non-substituted analogs.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:
- Anticancer Properties : Studies have shown that isoindole and quinazoline derivatives can inhibit the proliferation of various cancer cell lines. For instance, a recent study evaluated the anti-proliferative effects of synthesized compounds against A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) cell lines using the MTT assay .
- Antiviral Activity : In silico studies have demonstrated that certain derivatives can bind effectively to viral proteins, such as the COVID-19 main protease, suggesting potential for antiviral drug development .
Case Studies
Mechanism of Action
The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, it can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several isoindoloquinazolinone derivatives, differing primarily in the substituents attached to the propanamide side chain. Below is a detailed comparison based on molecular properties and inferred pharmacological profiles:
Structural and Molecular Comparisons
Bioactivity and Target Implications
Evidence from data mining studies () indicates that structural similarities in this class correlate with shared bioactivity profiles. For example:
- Thiazole-substituted analogs (e.g., CAS 1630873-82-3) may exhibit unique interactions with sulfur-binding enzymes or receptors due to the thiazole moiety .
- Benzodioxole-substituted analogs (e.g., CAS 1630872-81-9) could demonstrate improved pharmacokinetic properties, as benzodioxoles are known to resist oxidative metabolism .
- The 4-methoxyphenyl group in the target compound may enhance binding to aromatic-rich targets (e.g., kinases or GPCRs) compared to alkyl-substituted derivatives .
Biological Activity
The compound 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This compound's structure suggests potential pharmacological properties, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₂₁H₂₀N₄O₃
- Molecular Weight : 376.41 g/mol
- CAS Number : 1630873-33-4
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The structure-activity relationship (SAR) analysis revealed that modifications in the substituents significantly influence the anticancer potency.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 0.36 | MDA-MB-231 |
| Compound B | 1.50 | A549 |
| Compound C | 0.76 | HeLa |
In vitro studies have shown that the compound under discussion may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Activity
In addition to anticancer effects, quinazolinone derivatives are known for their anti-inflammatory properties. The compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds with similar structures have shown promising results in reducing inflammation markers in vitro.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a key player in tumor growth and survival.
- Apoptotic Pathways : Induction of apoptosis in cancer cells has been linked to the activation of caspases and modulation of Bcl-2 family proteins.
- COX Enzyme Inhibition : Similar compounds have been shown to inhibit COX-1 and COX-2, reducing prostaglandin synthesis and inflammation.
Study 1: Anticancer Efficacy
A recent study synthesized various quinazolinone derivatives, including the target compound, and tested their efficacy against multiple cancer cell lines. Results indicated that the compound exhibited an IC50 value comparable to established chemotherapeutics like Doxorubicin, suggesting its potential as a lead compound in cancer therapy .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of similar quinazolinone compounds. The results showed significant inhibition of COX enzymes, leading to reduced levels of inflammatory cytokines in treated cells .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Employ a multi-step synthesis approach involving condensation reactions under reflux with absolute ethanol and catalytic acetic acid, followed by solvent evaporation and purification via recrystallization (similar to methods in and ).
- Optimize reaction parameters (e.g., temperature, molar ratios) using Design of Experiments (DoE) to minimize trial runs. For example, a 2^k factorial design can identify critical variables affecting yield and purity .
Q. Which spectroscopic and analytical techniques are most robust for characterizing this compound’s structure and purity?
Methodological Answer:
- Use a combination of FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., methoxy protons at δ 3.8–4.0 ppm), and elemental analysis to verify stoichiometry .
- Supplement with HPLC-MS for purity assessment and X-ray crystallography (if single crystals are obtainable) for absolute configuration determination.
Q. What preliminary assays are recommended to evaluate this compound’s biological activity in academic settings?
Methodological Answer:
- Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using dose-response curves (IC₅₀ determination).
- Pair with cell viability assays (e.g., MTT or ATP-luminescence) to assess cytotoxicity. Ensure triplicate replicates and include positive/negative controls to validate assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Conduct systematic validation of assay protocols (e.g., buffer composition, cell line authenticity) to rule out technical variability .
- Perform meta-analysis of existing data, applying statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., solvent effects, incubation time) .
- Use structure-activity relationship (SAR) studies to isolate functional group contributions to activity discrepancies .
Q. What advanced computational strategies can predict this compound’s pharmacokinetic or thermodynamic properties?
Methodological Answer:
- Apply molecular dynamics (MD) simulations to study binding interactions with target proteins (e.g., docking scores, binding free energy calculations).
- Integrate AI-driven tools (e.g., COMSOL Multiphysics with machine learning modules) to model solubility, partition coefficients (logP), and metabolic stability .
Q. How can factorial design optimize the compound’s synthesis yield while minimizing impurities?
Methodological Answer:
Q. What strategies are effective for scaling up synthesis without compromising reproducibility?
Methodological Answer:
- Adopt continuous flow chemistry to enhance heat/mass transfer and reduce batch-to-batch variability.
- Monitor critical quality attributes (CQAs) like particle size and polymorphism using PAT (Process Analytical Technology) tools (e.g., in-line Raman spectroscopy) .
Methodological Best Practices
- Data Validation: Cross-validate experimental results with orthogonal techniques (e.g., NMR vs. X-ray for structure confirmation) .
- Ethical Reporting: Disclose all negative results and failed experiments to avoid publication bias .
- Collaborative Frameworks: Engage in interdisciplinary teams (e.g., chemists, biologists, data scientists) to address complex research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
